molecular formula C19H25N7O B2780110 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034405-85-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2780110
CAS No.: 2034405-85-9
M. Wt: 367.457
InChI Key: QWFURIZQRAQXHK-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
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Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazine ring with dimethylamino substitutions and an indole acetamide moiety. Its molecular formula is C15H20N6C_{15}H_{20}N_6 with a molecular weight of approximately 296.37 g/mol.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of Triazine Derivative : The initial step includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
  • Acetamide Formation : This intermediate is then reacted with 2-(1-methyl-1H-indol-3-yl)acetyl chloride under controlled conditions to produce the final product.

Biological Mechanisms

This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it can modulate the activity of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
  • Apoptotic Pathways : Studies indicate that this compound can activate apoptotic pathways in cancer cells. It promotes the release of cytochrome c from mitochondria and activates caspases, leading to programmed cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For example:

CompoundCell LineIC50 (µM)Mechanism
N-(piperidine-4-yl)benzamideHepG20.25AMPK regulation
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideA5490.20–2.58Cell cycle arrest
N-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazolVarious0.49–48.0DNA intercalation

The compound's structural similarities with these derivatives suggest it may exhibit comparable efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of triazine derivatives:

  • In vitro Studies : Research demonstrated that compounds similar to this compound significantly reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines through apoptosis induction .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt cellular signaling pathways by inhibiting focal adhesion kinase (FAK), thereby reducing tumor cell invasion and metastasis .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFURIZQRAQXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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